molecular formula C21H26N2O4S B2929038 N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-44-8

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2929038
CAS No.: 941955-44-8
M. Wt: 402.51
InChI Key: IAUYCDOLEIEUNC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a tosylpiperidine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the tosylpiperidine intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(1-benzylpiperidin-2-yl)acetamide
  • N-(2-methoxyphenyl)-2-(1-phenylpiperidin-2-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The methoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-10-12-18(13-11-16)28(25,26)23-14-6-5-7-17(23)15-21(24)22-19-8-3-4-9-20(19)27-2/h3-4,8-13,17H,5-7,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYCDOLEIEUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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